molecular formula C13H14N2O2 B3052854 Benzenamine, 4,4'-[methylenebis(oxy)]bis- CAS No. 46843-47-4

Benzenamine, 4,4'-[methylenebis(oxy)]bis-

Cat. No.: B3052854
CAS No.: 46843-47-4
M. Wt: 230.26 g/mol
InChI Key: ZRZCNDIPIZYLSC-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-[methylenebis(oxy)]bis-, also known as 4,4’-Methylenedianiline, is an organic compound with the molecular formula C13H14N2. It is a derivative of aniline and is characterized by the presence of two amino groups attached to a central methylene bridge. This compound is widely used in various industrial applications, particularly in the production of polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, 4,4’-[methylenebis(oxy)]bis- can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with aniline under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-[methylenebis(oxy)]bis- typically involves the use of large-scale reactors where aniline and formaldehyde are reacted in the presence of a catalyst. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenamine, 4,4’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes and lead to various physiological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4,4’-[methylenebis(oxy)]bis- is unique due to its methylene bridge connecting two aniline moieties. This structure imparts distinct chemical and physical properties, making it particularly useful in the synthesis of high-performance polymers and resins .

Biological Activity

Benzenamine, 4,4'-[methylenebis(oxy)]bis- (CAS Number: 60234) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields. This article delves into its biological activity, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

Benzenamine, 4,4'-[methylenebis(oxy)]bis- is characterized by the following chemical structure:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol

The compound consists of a benzene ring with two amino groups and methylene bridges that contribute to its reactivity and interaction with biological systems.

1. Genotoxicity and Mutagenicity

Research indicates that Benzenamine, 4,4'-[methylenebis(oxy)]bis- may exhibit genotoxic properties. It has been suggested that the compound can interact with genetic material, potentially altering gene expression. Specific studies have highlighted the following:

  • In Vitro Studies : Some positive data suggest mutagenic potential; however, the data are insufficient for definitive classification as a mutagen.
  • In Vivo Studies : Limited data suggest possible genotoxic effects under certain exposure conditions .

2. Toxicological Profiles

Toxicological assessments reveal several important findings regarding the safety and health implications of Benzenamine, 4,4'-[methylenebis(oxy)]bis-:

EndpointValueSpeciesObservations
Acute Toxicity (Ingestion)ATE > 5,000 mg/kgRatNo significant toxicity observed
Dermal LD50> 3,000 mg/kgRabbitMinimal irritation reported
Eye IrritationMild irritantRabbitContact may cause mild irritation
Skin SensitizationHuman and animal sensitizingGuinea PigNot classified as a sensitizer
Repeated ExposureNOAEL 50 mg/kg/dayRatSome positive data exist but insufficient for classification

3. Health Effects

The compound has been associated with various health effects upon exposure:

  • Respiratory Irritation : Inhalation may cause respiratory discomfort.
  • Skin Contact : Generally not expected to result in significant irritation; however, sensitization potential exists .
  • Gastrointestinal Effects : Ingestion may lead to symptoms such as cramping and abdominal pain .

Case Studies

Several case studies have investigated the biological activity of Benzenamine derivatives in specific applications:

  • Polymer Applications : In studies involving polymers made from Benzenamine derivatives, it was found that these materials exhibited biocompatibility with human umbilical vein endothelial cells, indicating potential use in medical applications .
  • Environmental Impact Studies : Research on residual isocyanates in medical devices highlighted the importance of monitoring compounds like Benzenamine in various industrial contexts due to their potential health hazards .

Properties

IUPAC Name

4-[(4-aminophenoxy)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZCNDIPIZYLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275653
Record name Benzenamine, 4,4'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46843-47-4
Record name Benzenamine, 4,4'-[methylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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